

Spectroscopic data for 7-Methoxybenzofuran-2-carboxylic acid (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: 7-Methoxybenzofuran-2-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Data of 7-Methoxybenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxybenzofuran-2-carboxylic acid is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds.

This technical guide provides a detailed analysis of the expected spectroscopic data for **7-Methoxybenzofuran-2-carboxylic acid**. The insights presented herein are synthesized from established spectroscopic principles and data from structurally related compounds, offering a robust framework for researchers working with this molecule.

Chemical Structure:

- IUPAC Name: **7-Methoxybenzofuran-2-carboxylic acid**[\[3\]](#)
- CAS Number: 4790-79-8[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₀H₈O₄[\[3\]](#)
- Molecular Weight: 192.17 g/mol [\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **7-Methoxybenzofuran-2-carboxylic acid**, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the benzofuran core.

Molecular Structure with Atom Numbering for NMR

Caption: Atom numbering for NMR assignments of **7-Methoxybenzofuran-2-carboxylic acid**.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

- Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. This broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.
- Aromatic Protons (H4, H5, H6): The protons on the benzene ring will appear as a set of coupled multiplets. Based on related structures, the expected chemical shifts are approximately δ 7.0-7.8 ppm. The specific coupling patterns will depend on the relationships between the protons (ortho, meta, para).
- Furan Ring Proton (H3): This proton is on the furan ring and is expected to appear as a singlet or a narrow multiplet in the region of δ 7.0-7.5 ppm.
- Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet, typically around δ 3.9-4.0 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment. Aromatic methoxy groups typically have a ¹³C chemical shift of around 56 ppm, but this can be influenced by steric effects[5].

- **Carboxylic Carbon (-COOH):** This carbon will be observed at a downfield chemical shift, typically in the range of δ 160-170 ppm.
- **Aromatic and Furan Carbons:** The carbons of the benzofuran ring system are expected to resonate in the range of δ 105-160 ppm. The carbon attached to the methoxy group (C7) and the carbons of the furan ring (C2 and C3a) will have distinct chemical shifts.
- **Methoxy Carbon (-OCH₃):** The carbon of the methoxy group is expected to appear at approximately δ 56 ppm.

Predicted NMR Data Summary

Assignment	¹ H NMR (Predicted δ , ppm)	¹³ C NMR (Predicted δ , ppm)
-COOH	12.0 - 13.0 (s, broad)	160 - 170
H3	7.0 - 7.5 (s)	~110
H4, H5, H6	7.0 - 7.8 (m)	110 - 130
C2	-	~145
C3a	-	~125
C7	-	~150
C7a	-	~148
-OCH ₃	3.9 - 4.0 (s)	~56

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **7-Methoxybenzofuran-2-carboxylic acid** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

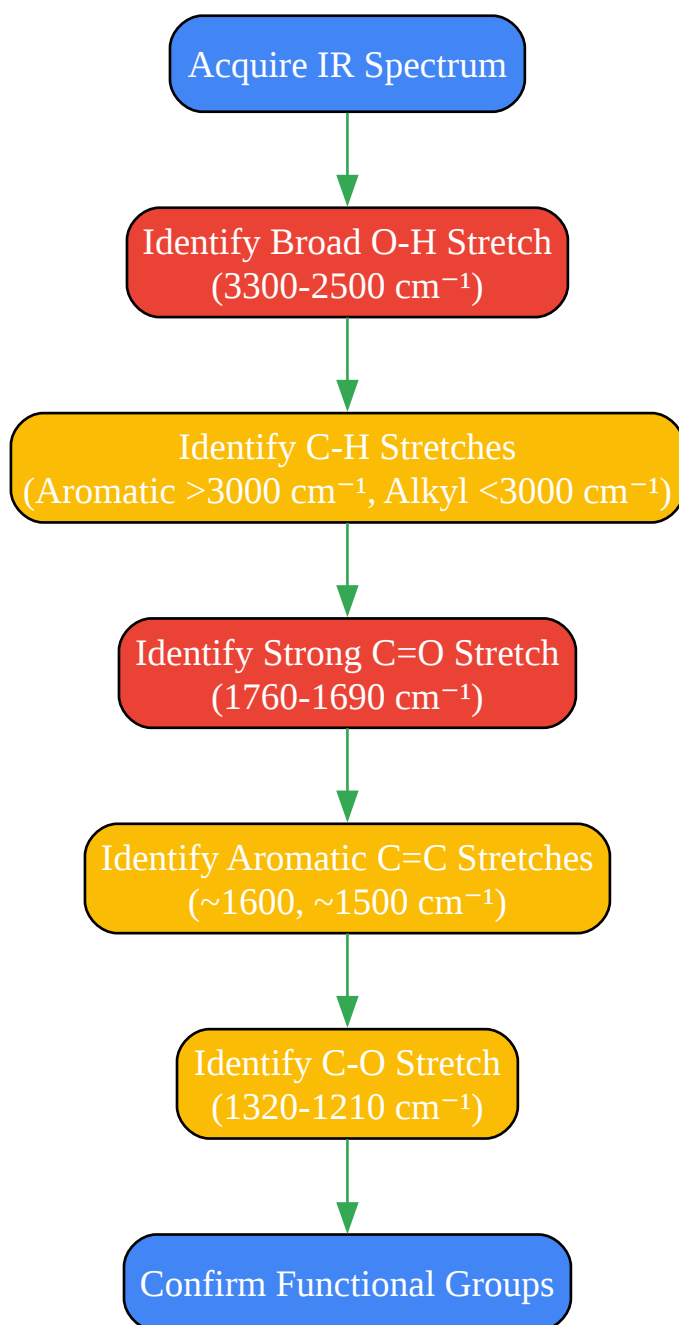
NMR tube. The choice of solvent is critical; DMSO- d_6 is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

- **Instrument Setup:** The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.[\[1\]](#)
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15-20 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary.
- **Data Processing:** Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Interpretation Workflow



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Caption: A workflow for the interpretation of the IR spectrum of **7-Methoxybenzofuran-2-carboxylic acid**.

Expected IR Absorption Bands

The IR spectrum of **7-Methoxybenzofuran-2-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the ether linkage.

- **O-H Stretch (Carboxylic Acid):** A very broad and strong absorption band is expected in the region of $3300\text{-}2500\text{ cm}^{-1}$. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.^[7]
- **C-H Stretch (Aromatic and Methoxy):** Aromatic C-H stretching vibrations typically appear just above 3000 cm^{-1} . The C-H stretching of the methoxy group will be observed just below 3000 cm^{-1} .^[8]
- **C=O Stretch (Carboxylic Acid):** A strong, sharp absorption band is expected in the range of $1760\text{-}1690\text{ cm}^{-1}$ due to the carbonyl group of the carboxylic acid.^[7]
- **C=C Stretch (Aromatic):** Two or more sharp bands of variable intensity are expected in the $1600\text{-}1450\text{ cm}^{-1}$ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.
- **C-O Stretch (Carboxylic Acid and Ether):** The C-O stretching of the carboxylic acid and the aryl ether will result in strong absorptions in the fingerprint region, typically between $1320\text{-}1210\text{ cm}^{-1}$.^[7]

Expected IR Data Summary

Wavenumber (cm^{-1})	Functional Group	Description
3300 - 2500	O-H (Carboxylic Acid)	Strong, very broad
> 3000	C-H (Aromatic)	Medium, sharp
< 3000	C-H (Methoxy)	Medium, sharp
1760 - 1690	C=O (Carboxylic Acid)	Strong, sharp
1600 - 1450	C=C (Aromatic)	Medium to weak, sharp
1320 - 1210	C-O (Acid and Ether)	Strong

Experimental Protocol for IR Spectroscopy

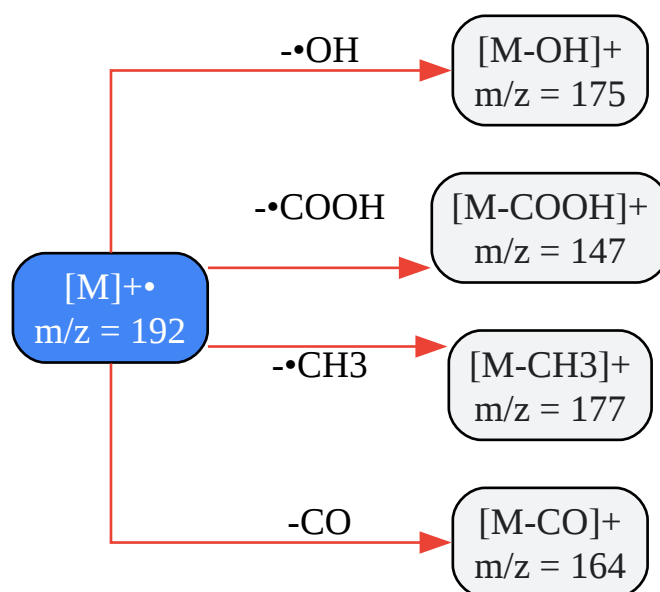
- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

- **Sample Preparation (KBr Pellet):** Alternatively, mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Proposed fragmentation pathway for **7-Methoxybenzofuran-2-carboxylic acid** in Mass Spectrometry.

Mass Spectrum Analysis

- **Molecular Ion Peak ($[M]^+\bullet$):** The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 192.17. In high-resolution mass spectrometry, the exact mass can be determined.^[3] PubChem predicts a monoisotopic mass of 192.04225 Da.^[9]
- **Fragmentation Pattern:** The fragmentation of **7-Methoxybenzofuran-2-carboxylic acid** is expected to involve the loss of small, stable fragments from the functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ($\bullet\text{OH}$, -17 Da) and the loss of the entire carboxyl group ($\bullet\text{COOH}$, -45 Da).^[10] The methoxy group can also undergo fragmentation, such as the loss of a methyl radical ($\bullet\text{CH}_3$, -15 Da).

Expected Mass Spectrometry Data

m/z (Predicted)	Proposed Fragment	Description
192	$[\text{C}_{10}\text{H}_8\text{O}_4]^+\bullet$	Molecular Ion
177	$[\text{M} - \bullet\text{CH}_3]^+$	Loss of a methyl radical
175	$[\text{M} - \bullet\text{OH}]^+$	Loss of a hydroxyl radical
164	$[\text{M} - \text{CO}]^+\bullet$	Loss of carbon monoxide
147	$[\text{M} - \bullet\text{COOH}]^+$	Loss of the carboxyl group

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is a suitable method.
- **Ionization:** Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like carboxylic acids, and it can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 191 would be observed.^[9] Electron ionization (EI) is a higher-energy technique that would lead to more extensive fragmentation.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Conclusion

The spectroscopic characterization of **7-Methoxybenzofuran-2-carboxylic acid** is essential for its unambiguous identification and quality control in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and supported by data from related compounds. The predicted spectral features, along with the provided experimental protocols, serve as a valuable resource for scientists and researchers, enabling them to confidently interpret their experimental data and verify the structure of this important benzofuran derivative.

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